molecular formula C8H5F2N B1294414 3,4-Difluorophenylacetonitrile CAS No. 658-99-1

3,4-Difluorophenylacetonitrile

Cat. No.: B1294414
CAS No.: 658-99-1
M. Wt: 153.13 g/mol
InChI Key: GNPYERUNJMDEFQ-UHFFFAOYSA-N
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Description

3,4-Difluorophenylacetonitrile is an organic compound belonging to the class of benzonitriles. It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 4 positions, and a nitrile group attached to the acetonitrile moiety. This compound is a colorless to light yellow liquid with a molecular formula of C8H5F2N and a molecular weight of 153.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluorophenylacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-difluorobenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using 3,4-dichlorobenzonitrile as a starting material. The dichlorobenzonitrile undergoes a fluorination reaction with potassium fluoride in the presence of a phase transfer catalyst and a reducing agent. The reaction is carried out at a lower temperature, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Difluorophenylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-difluorophenylacetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The fluorine atoms enhance its binding affinity to target proteins, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 3,4-Difluorophenylacetonitrile is unique due to the presence of both fluorine atoms and the nitrile group, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYERUNJMDEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215986
Record name (3,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-99-1
Record name 3,4-Difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)acetonitrile
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Record name (3,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-difluorophenyl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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